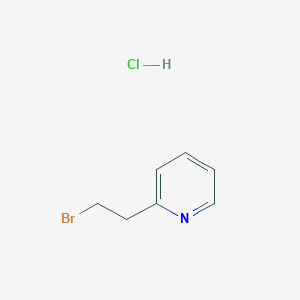
4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol is an organic compound with a complex structure that includes multiple hydroxyl groups and amino functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol typically involves multi-step organic reactions. One common approach is the reduction of anthracene derivatives followed by amination and hydroxylation reactions. Specific reaction conditions, such as the choice of reducing agents, solvents, and temperatures, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .
Wissenschaftliche Forschungsanwendungen
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s multiple functional groups allow it to participate in various biochemical pathways, influencing its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1,8-naphthalimide: Known for its strong fluorescence and used as a molecular probe.
8-Quinoline Carboxamides: Investigated for their inhibitory effects on enzymes like CD38.
Pyrazolopyridopyrimidine-diones: Explored for their potential as anticancer agents.
Uniqueness
4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol is unique due to its specific combination of amino and hydroxyl groups on the anthracene backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields .
Eigenschaften
CAS-Nummer |
93778-48-4 |
|---|---|
Molekularformel |
C15H16N2O4 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
4-amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C15H16N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18)4-2-6(16)10(12)14(13)20/h2-5,14-15,17-21H,16H2,1H3 |
InChI-Schlüssel |
VADNTLNWICTOOR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(C3=C(C=CC(=C3C(C2=C(C=C1)O)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


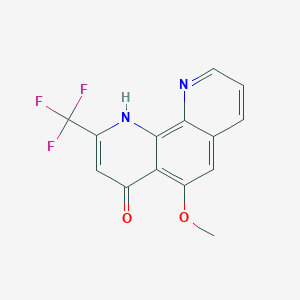
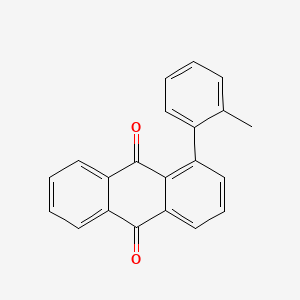
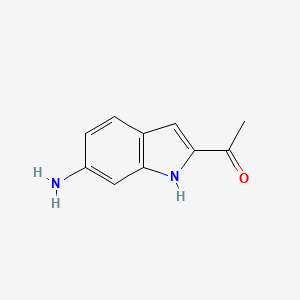
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
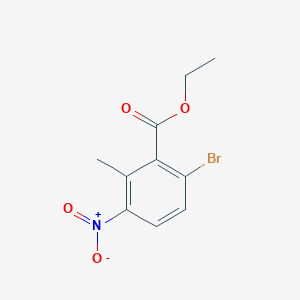

![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
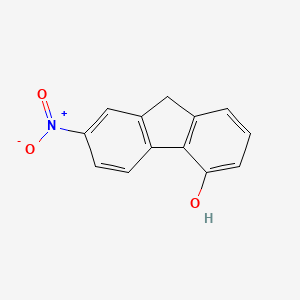
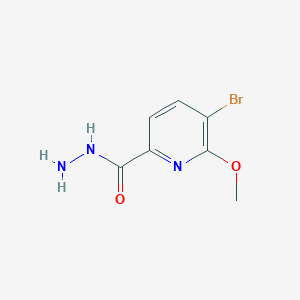

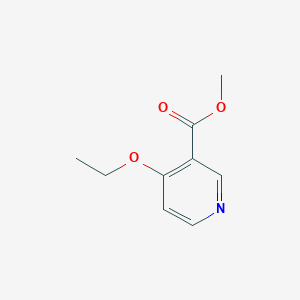
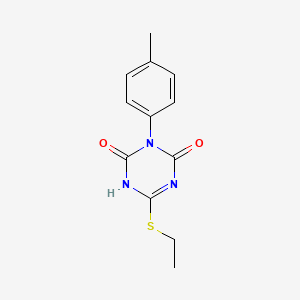
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
